7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide: is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its wide range of applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this synthesis include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCRs) due to their efficiency and eco-friendliness. MCRs reduce synthetic time, labor, and cost, and minimize the use of toxic chemicals. The use of microwave irradiation and polyphosphoric acid (PPA) as a catalyst can further enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of a wide variety of derivatives with potential biological activities .
Biology and Medicine: In biology and medicine, this compound has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent. It has been studied for its potential to inhibit enzymes such as cyclin-dependent kinases (CDKs) and to interfere with DNA replication in cancer cells .
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to act as a scaffold for the design of bioactive molecules makes it valuable for drug discovery and development .
Wirkmechanismus
The mechanism of action of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide involves its interaction with various molecular targets. For example, it can inhibit the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression. Additionally, the compound may interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[3,2-a]pyridine derivatives: These compounds share a similar thiazole-pyridine fused ring structure and exhibit comparable biological activities.
Oxazolo[3,2-a]pyridine derivatives: These compounds have an oxazole ring fused to a pyridine ring and also show significant biological properties.
Uniqueness: The uniqueness of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide lies in its specific thiazole-pyrimidine fused ring structure, which imparts distinct chemical and biological properties. This structure allows for versatile modifications and the development of a wide range of derivatives with potential therapeutic applications .
Eigenschaften
CAS-Nummer |
111730-40-6 |
---|---|
Molekularformel |
C7H7N3O2S |
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
7-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H7N3O2S/c8-6(12)4-3-5(11)9-7-10(4)1-2-13-7/h3H,1-2H2,(H2,8,12) |
InChI-Schlüssel |
NVNNTVUIKJMUPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=NC(=O)C=C(N21)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.